Cas no 57495-45-1 (chloroethene; propane-1,2-diol; prop-2-enoic acid)
57495-45-1 structure
Product Name:chloroethene; propane-1,2-diol; prop-2-enoic acid
CAS-nummer:57495-45-1
MF:C8H15ClO4
MW:210.655302286148
CID:376076
PubChem ID:6453502
Update Time:2025-04-19
chloroethene; propane-1,2-diol; prop-2-enoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- chloroethene
- chloroethene,propane-1,2-diol,prop-2-enoic acid
- prop-2-enoic acid
- propane-1,2-diol
- 2-propenoic acid, monoester with 1,2-propanediol,polymer with chloroethene
- 57495-45-1
- 2-Propenoic acid,monoester with 1,2-propanediol,polymer with chloroethene
- chloroethene; propane-1,2-diol; prop-2-enoic acid
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- Inchi: 1S/C3H8O2.C3H4O2.C2H3Cl/c1-3(5)2-4;1-2-3(4)5;1-2-3/h3-5H,2H2,1H3;2H,1H2,(H,4,5);2H,1H2
- InChI-sleutel: PDRKSFGZAKDAAB-UHFFFAOYSA-N
- LACHT: ClC=C.OC(C)CO.OC(C=C)=O
Berekende eigenschappen
- Exacte massa: 210.065887
- Monoisotopische massa: 210.065887
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 2
- Complexiteit: 87
- Aantal covalent gebonden eenheden: 3
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 77.8
Experimentele eigenschappen
- Kookpunt: 184.8°Cat760mmHg
- Vlampunt: 107.2°C
chloroethene; propane-1,2-diol; prop-2-enoic acid Gerelateerde literatuur
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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